Cas no 1858566-81-0 (Bicyclo[2.2.2]octane-2-methanethiol, α-methyl-)

Technical Introduction: Bicyclo[2.2.2]octane-2-methanethiol, α-methyl-, is a structurally constrained thiol derivative featuring a rigid bicyclic framework. The bicyclo[2.2.2]octane core imparts exceptional steric and electronic stability, while the α-methyl substitution enhances steric hindrance, influencing reactivity and selectivity in synthetic applications. This compound is particularly valuable in organosulfur chemistry, serving as a versatile building block for ligand design, catalysis, and materials science. Its unique geometry and thiol functionality enable precise control in molecular assembly, making it useful for constructing complex architectures with tailored properties. The product's stability and functional group compatibility further support its utility in high-performance applications.
Bicyclo[2.2.2]octane-2-methanethiol, α-methyl- structure
1858566-81-0 structure
Product name:Bicyclo[2.2.2]octane-2-methanethiol, α-methyl-
CAS No:1858566-81-0
MF:C10H18S
MW:170.314921855927
CID:6370259
PubChem ID:131205917

Bicyclo[2.2.2]octane-2-methanethiol, α-methyl- Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.2]octane-2-methanethiol, α-methyl-
    • 1858566-81-0
    • EN300-1289226
    • 1-{bicyclo[2.2.2]octan-2-yl}ethane-1-thiol
    • Inchi: 1S/C10H18S/c1-7(11)10-6-8-2-4-9(10)5-3-8/h7-11H,2-6H2,1H3
    • InChI Key: BXNXAWPYZPMTPO-UHFFFAOYSA-N
    • SMILES: C(C1CC2CCC1CC2)(S)C

Computed Properties

  • Exact Mass: 170.11292175g/mol
  • Monoisotopic Mass: 170.11292175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 1Ų

Experimental Properties

  • Density: 0.986±0.06 g/cm3(Predicted)
  • Boiling Point: 242.9±9.0 °C(Predicted)
  • pka: 10.72±0.10(Predicted)

Bicyclo[2.2.2]octane-2-methanethiol, α-methyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1289226-5.0g
1-{bicyclo[2.2.2]octan-2-yl}ethane-1-thiol
1858566-81-0
5g
$2732.0 2023-05-26
Enamine
EN300-1289226-1.0g
1-{bicyclo[2.2.2]octan-2-yl}ethane-1-thiol
1858566-81-0
1g
$943.0 2023-05-26
Enamine
EN300-1289226-10.0g
1-{bicyclo[2.2.2]octan-2-yl}ethane-1-thiol
1858566-81-0
10g
$4052.0 2023-05-26
Enamine
EN300-1289226-0.25g
1-{bicyclo[2.2.2]octan-2-yl}ethane-1-thiol
1858566-81-0
0.25g
$867.0 2023-05-26
Enamine
EN300-1289226-10000mg
1-{bicyclo[2.2.2]octan-2-yl}ethane-1-thiol
1858566-81-0
10000mg
$3315.0 2023-10-01
Enamine
EN300-1289226-100mg
1-{bicyclo[2.2.2]octan-2-yl}ethane-1-thiol
1858566-81-0
100mg
$678.0 2023-10-01
Enamine
EN300-1289226-2.5g
1-{bicyclo[2.2.2]octan-2-yl}ethane-1-thiol
1858566-81-0
2.5g
$1848.0 2023-05-26
Enamine
EN300-1289226-0.5g
1-{bicyclo[2.2.2]octan-2-yl}ethane-1-thiol
1858566-81-0
0.5g
$905.0 2023-05-26
Enamine
EN300-1289226-1000mg
1-{bicyclo[2.2.2]octan-2-yl}ethane-1-thiol
1858566-81-0
1000mg
$770.0 2023-10-01
Enamine
EN300-1289226-5000mg
1-{bicyclo[2.2.2]octan-2-yl}ethane-1-thiol
1858566-81-0
5000mg
$2235.0 2023-10-01

Additional information on Bicyclo[2.2.2]octane-2-methanethiol, α-methyl-

Bicyclo[2.2.2]octane-2-methanethiol, α-methyl-

Bicyclo[2.2.2]octane-2-methanethiol, α-methyl- (CAS No. 1858566-81-0) is a unique organic compound with a bicyclic structure and a sulfur-containing functional group. This compound belongs to the class of thioethers and has gained attention in various fields of chemistry due to its structural properties and potential applications.

The bicyclo[2.2.2]octane framework is a highly strained and rigid structure, which makes it an interesting candidate for studying molecular mechanics and reactivity under strain. The α-methyl substituent adds further complexity to the molecule, influencing its electronic properties and reactivity. The presence of the methanethiol group introduces sulfur into the structure, which can participate in various chemical reactions, including nucleophilic attacks and thiol-based coupling reactions.

Recent studies have explored the synthesis of Bicyclo[2.2.2]octane-2-methanethiol, α-methyl-, focusing on efficient methods to construct the bicyclic framework. One notable approach involves the use of ring-closing metathesis, which allows for the formation of the strained bicyclic system with high precision. This method has been optimized to achieve high yields and excellent stereocontrol, making it a valuable tool for synthesizing similar compounds.

In terms of applications, Bicyclo[2.2.2]octane-2-methanethiol, α-methyl- has shown promise in materials science as a building block for advanced materials with unique mechanical properties. The rigid bicyclic structure contributes to high tensile strength and resistance to deformation, making it suitable for applications in high-performance polymers and composites.

Additionally, this compound has been investigated for its potential in drug design. The sulfur-containing functional group can act as a bioisostere in medicinal chemistry, offering opportunities for designing molecules with improved pharmacokinetic profiles. Recent research has highlighted its ability to modulate enzyme activity through sulfur-mediated interactions, opening new avenues for drug discovery.

The synthesis and characterization of Bicyclo[2.2.2]octane-2-methanethiol, α-methyl- have also contributed to our understanding of strained ring systems in organic chemistry. Studies on its reactivity under various conditions have revealed novel reaction pathways that could be exploited in organic synthesis.

In conclusion, Bicyclo[2.2.2]octane-2-methanethiol, α-methyl- (CAS No. 1858566-81-0) is a versatile compound with significant potential in multiple areas of chemistry and materials science. Its unique structure and functional groups make it an intriguing subject for further research and development.

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